molecular formula C12H14BrNO2 B8159057 3-Bromo-5-(cyclobutylmethoxy)benzamide

3-Bromo-5-(cyclobutylmethoxy)benzamide

Cat. No.: B8159057
M. Wt: 284.15 g/mol
InChI Key: NXPPYYAKSJTRRC-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclobutylmethoxy)benzamide is an organic compound with the molecular formula C12H14BrNO2 It is a brominated benzamide derivative, characterized by the presence of a bromine atom at the 3-position and a cyclobutylmethoxy group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclobutylmethoxy)benzamide typically involves the following steps:

    Methoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclobutylmethanol derivative with a methoxybenzene precursor.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated and methoxylated benzene derivative with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclobutylmethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, elevated temperatures.

    Reduction: LiAlH4, NaBH4, ethanol or ether as solvents, room temperature or slightly elevated temperatures.

    Substitution: Nucleophiles (OH-, RO-, NH2-), solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), and catalysts such as palladium (Pd) or copper (Cu).

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(cyclobutylmethoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzamide: Lacks the cyclobutyl group, which may affect its biological activity and chemical reactivity.

    5-(Cyclobutylmethoxy)benzamide:

    3-Bromo-4-methoxybenzamide: Different substitution pattern on the benzene ring, leading to variations in chemical and biological properties.

Uniqueness

3-Bromo-5-(cyclobutylmethoxy)benzamide is unique due to the presence of both the bromine atom and the cyclobutylmethoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-bromo-5-(cyclobutylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPYYAKSJTRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=CC(=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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